Fmoc-3-fluoro-L-phenylalanine

Catalog No.
S755347
CAS No.
198560-68-8
M.F
C24H20FNO4
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-fluoro-L-phenylalanine

CAS Number

198560-68-8

Product Name

Fmoc-3-fluoro-L-phenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

DWSDVARCJDOADL-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O

Synonyms

198560-68-8;Fmoc-L-3-Fluorophenylalanine;Fmoc-Phe(3-F)-OH;Fmoc-3-fluoro-L-phenylalanine;FMOC-L-3-Fluorophe;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoicacid;FMOC-3-FLUORO-L-PHE;Fmoc-L-phe(3-F)-OH;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoicacid;AmbotzFAA1736;Fmoc-3-Fluoro-L-Phe-OH;FMOC-M-FLUORO-PHE-OH;47815_ALDRICH;SCHEMBL118332;AC1MC176;FMOC-M-FLUORO-L-PHE-OH;FMOC-L-3-FLUORO-PHE-OH;47815_FLUKA;MolPort-001-773-701;ZINC622076;(2S)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID;ACT00042;CF-343;AKOS015837256;AKOS015908848

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)F)C(=O)O

Fmoc-3-fluoro-L-phenylalanine (Fmoc-Phe(3-F)-OH) is a modified amino acid commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

Incorporation into Peptides

Fmoc-3-fluoro-L-phenylalanine is incorporated into peptides during SPPS due to the presence of the Fmoc (Fluorenylmethoxycarbonyl) protecting group. This protecting group ensures that only the desired amino acid reacts during peptide chain elongation []. The fluorine atom at the 3rd position of the phenyl ring introduces unique properties to the resulting peptide.

Potential Applications

  • Structure-activity relationship studies: By incorporating Fmoc-3-fluoro-L-phenylalanine into peptides, researchers can investigate how the presence of the fluorine atom affects the peptide's biological activity []. This can provide valuable insights into the design of new drugs or therapeutic agents.
  • Protein-protein interaction studies: The introduction of fluorine can alter the hydrophobicity and hydrogen bonding properties of the amino acid, potentially affecting how the peptide interacts with other proteins []. This information is useful for understanding protein function and designing molecules that can modulate protein-protein interactions.
  • Probe development: Fmoc-3-fluoro-L-phenylalanine can be used to create fluorescently labeled peptides, which can serve as probes for studying cellular processes or protein localization [].

Fmoc-3-fluoro-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, characterized by the presence of a fluorine atom at the meta position of the aromatic ring. The full chemical name is N-(9-fluorenylmethoxycarbonyl)-3-fluoro-L-phenylalanine, with a molecular formula of C24H20FNO4 and a molecular weight of 405.42 g/mol. This compound is notable for its application in peptide synthesis and as a building block in medicinal chemistry due to its unique electronic and steric properties derived from the fluorine substitution.

, particularly those involving nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the fluorine atom can enhance the electrophilicity of the aromatic ring, facilitating reactions that would be less favorable in non-fluorinated analogs. Additionally, Fmoc-3-fluoro-L-phenylalanine can undergo standard peptide coupling reactions, where it serves as an amino acid building block for synthesizing peptides through activation with coupling reagents like carbodiimides.

Fluorinated amino acids like Fmoc-3-fluoro-L-phenylalanine exhibit unique biological activities compared to their non-fluorinated counterparts. The introduction of fluorine can influence protein folding, stability, and interactions with biological receptors. Studies have indicated that fluorinated phenylalanines can alter the hydrophobicity and sterics of peptides, potentially enhancing their binding affinities in certain biological contexts .

Fmoc-3-fluoro-L-phenylalanine can be synthesized through several methods:

  • Direct Fluorination: This method involves the direct substitution of a hydrogen atom on phenylalanine with fluorine using reagents like Selectfluor.
  • Protective Group Strategy: The Fmoc group is introduced to protect the amino functionality during synthesis, followed by selective fluorination at the meta position.
  • Coupling Reactions: Fmoc-3-fluoro-L-phenylalanine can also be synthesized via peptide coupling reactions where pre-protected derivatives are used.

Each synthesis route offers distinct advantages regarding yield and purity, depending on the desired application.

Fmoc-3-fluoro-L-phenylalanine finds extensive use in:

  • Peptide Synthesis: It serves as a valuable building block in solid-phase peptide synthesis due to its stability and compatibility with standard coupling protocols.
  • Drug Development: Its unique properties make it suitable for designing peptides with enhanced pharmacological profiles.
  • Bioconjugation: The compound can be used in bioconjugation strategies to create targeted therapeutics or imaging agents.

Interaction studies involving Fmoc-3-fluoro-L-phenylalanine have revealed insights into how fluorination affects peptide conformation and binding interactions. Research indicates that the presence of fluorine can enhance hydrophobic interactions and alter the conformational dynamics of peptides, leading to improved binding affinities for specific receptors or enzymes . These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and surface plasmon resonance to elucidate binding mechanisms.

Fmoc-3-fluoro-L-phenylalanine shares structural similarities with other fluorinated amino acids but exhibits unique properties due to its specific fluorination pattern. Below is a comparison with similar compounds:

CompoundStructure FeaturesUnique Properties
Fmoc-4-fluoro-L-phenylalanineFluorine at para positionDifferent electronic effects influencing reactivity
Fmoc-3,4-difluoro-L-phenylalanineTwo fluorines at meta and paraEnhanced hydrophobicity and potential for unique interactions
Fmoc-pentafluorophenylalanineFive fluorines on phenyl ringSignificant alterations in physical properties

The unique positioning of the fluorine atom in Fmoc-3-fluoro-L-phenylalanine allows for specific interactions that may not be present in other derivatives, making it particularly valuable in peptide design and research applications .

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-3-fluoro-L-phenylalanine

Dates

Modify: 2023-08-15

Explore Compound Types